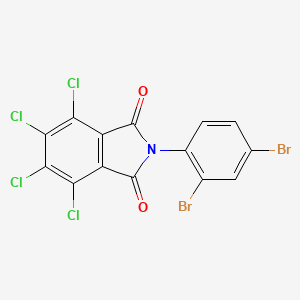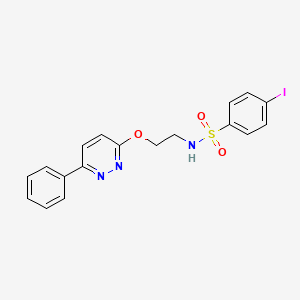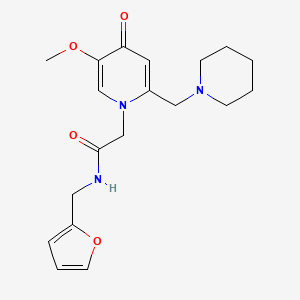
4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione is a complex organic compound characterized by the presence of multiple halogen atoms and an isoindole-1,3-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione typically involves the reaction of 2,4-dibromophenylamine with 3,4,5,6-tetrachlorophthalic anhydride. The reaction is carried out in a suitable solvent, such as acetic acid, under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced isoindole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted isoindole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases, affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,6,7-Tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione
- 4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione
- 3,4,5,6-Tetrachlorophthalic anhydride
Uniqueness
4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione is unique due to the presence of both chlorine and bromine atoms, which impart distinct chemical properties and reactivity. This combination of halogens makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C14H3Br2Cl4NO2 |
|---|---|
Molekulargewicht |
518.8 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H3Br2Cl4NO2/c15-4-1-2-6(5(16)3-4)21-13(22)7-8(14(21)23)10(18)12(20)11(19)9(7)17/h1-3H |
InChI-Schlüssel |
JBNBPBXWYXVCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11232341.png)
![3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11232343.png)
![methyl 4-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11232345.png)

![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide](/img/structure/B11232357.png)
![N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide](/img/structure/B11232364.png)
![N-ethyl-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11232370.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11232376.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11232395.png)
![Methyl 4-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11232408.png)
![N~6~-butyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232421.png)

![N-(2-chlorobenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232433.png)

